1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride
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Overview
Description
The compound “1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride” is an organic compound with the CAS Number: 871478-69-2 . It has a molecular weight of 294.33 . The IUPAC name for this compound is 1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O4S/c16-13(17)9-4-3-7-15(8-9)12-10-5-1-2-6-11(10)20(18,19)14-12/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Scientific Research Applications
Synthesis and Antimicrobial Activity
- Studies have developed various derivatives of benzothiazoles and piperidines, investigating their synthesis and antimicrobial activities. For example, the synthesis of new pyridine derivatives using amino substituted benzothiazoles and chloropyridine-carboxylic acids demonstrated variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011), (Patel & Agravat, 2007).
Allosteric Modulation of Receptors
- Research on cannabinoid CB1 receptors indicated that certain compounds, potentially including structural analogues of the specified chemical, bind allosterically to the receptor. This suggests a mechanism through which these compounds could modulate receptor activity, potentially impacting pharmacological research and drug design (Price et al., 2005).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring structure have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring structure, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Compounds with a similar structure have been reported to exhibit a wide range of biological activities .
Properties
IUPAC Name |
1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S.ClH/c16-13(17)9-4-3-7-15(8-9)12-10-5-1-2-6-11(10)20(18,19)14-12;/h1-2,5-6,9H,3-4,7-8H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFNJSKYLWRZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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